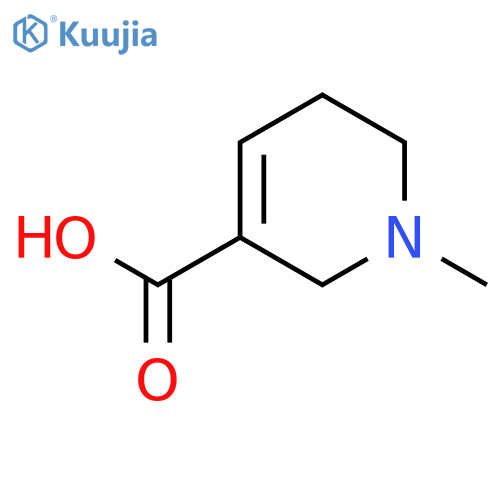Cas no 499-04-7 (Arecaidine)

Arecaidine structure
商品名:Arecaidine
Arecaidine 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- arecaine
- NSC 76017
- arecaidine
- methylguvacine
- N-methylguvacine
- 1,2,5,6-tetrahydro-1-methyl-nicotinicaci
- NICOTINICACID,1,2,5,6-TETRAHYDRO-1-METHYL-
- 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
- 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylicaci
- ARECAIDINE,CRYSTALLINE SOLID
- 1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxylic acid
- 1,2,5,6-Tetrahydro-1-methylnicotinic acid
- 0S8YEV0D4O
- NSC76017
- NICOTINIC ACID, 1,2,5,6-TETRAHYDRO-1-METHYL-
- 1,2,5,6-tetrahydro-1-methyl-3-pyridine carboxylic acid
- Methylguvacin
- GTPL9487
- 3-Pyridinecarboxyli
- AKOS004912635
- HY-N2368
- SCHEMBL336164
- DTXSID60198139
- 1,2,5,6-Tetrahydro-1-methyl-Nicotinic acid
- 1ST169080
- 3-Pyridinecarboxylic acid,2,5,6-tetrahydro-1-methyl-
- NSC-76017
- FT-0662272
- 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-
- DNJFTXKSFAMXQF-UHFFFAOYSA-N
- CS-0022549
- 1-Methyl-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid
- CHEMBL432561
- BRN 0112366
- 1-Methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid #
- BDBM50000107
- ARECAIDINE [MI]
- Q9159393
- Nicotinic acid,2,5,6-tetrahydro-1-methyl-
- C15864
- FT-0662271
- MS-22815
- 1-methyl-5,6-dihydro-2H-pyridine-3-carboxylic acid
- CHEBI:2813
- UNII-0S8YEV0D4O
- 499-04-7
- Arecaidine But-2-Ynyl Ester Tosylate
- STL565165
- 5-22-01-00322 (Beilstein Handbook Reference)
- ALBB-031706
- 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-(9CI)
- DTXCID40120630
- DA-42310
- Arecaidine
-
- MDL: MFCD00051993
- インチ: 1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10)
- InChIKey: DNJFTXKSFAMXQF-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C1([H])[H])=O
- BRN: 0112366
計算された属性
- せいみつぶんしりょう: 141.07900
- どういたいしつりょう: 141.078978594 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): -2.3
- ぶんしりょう: 141.17
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 232 ºC (dec.)
- ふってん: 104-112 ºC (14-16 Torr)
- フラッシュポイント: 115.1±25.9 ºC,
- 屈折率: 1.5026 (estimate)
- ようかいど: 溶出度(44 g/l)(25ºC)、
- PSA: 40.54000
- LogP: 0.27080
Arecaidine セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
Arecaidine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Arecaidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D522449-500mg |
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid HCl |
499-04-7 | 95% | 500mg |
$350 | 2024-08-03 | |
| ChemScence | CS-0022549-5mg |
Arecaidine |
499-04-7 | 99.58% | 5mg |
$130.0 | 2022-04-27 | |
| Chemenu | CM171801-5g |
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid |
499-04-7 | 95% | 5g |
$342 | 2024-07-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1398-1 mg |
Arecaidine |
499-04-7 | 1mg |
¥1073.00 | 2022-04-26 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP4085-20mg |
Arecaidine |
499-04-7 | 98% | 20mg |
$75 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4085-100mg |
Arecaidine |
499-04-7 | 98% | 100mg |
$250 | 2023-09-19 | |
| MedChemExpress | HY-N2368-5mg |
Arecaidine |
499-04-7 | 99.53% | 5mg |
¥1300 | 2024-04-18 | |
| ChemScence | CS-0022549-10mg |
Arecaidine |
499-04-7 | 99.58% | 10mg |
$180.0 | 2022-04-27 | |
| A2B Chem LLC | AD23651-10mg |
Arecaidine But-2-Ynyl Ester Tosylate |
499-04-7 | 98.0% | 10mg |
$245.00 | 2024-04-19 | |
| 1PlusChem | 1P006YCJ-1mg |
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid |
499-04-7 | 99% | 1mg |
$103.00 | 2025-02-21 |
Arecaidine 関連文献
-
Xiaojian Yin,Yunxie Wei,Wei Song,He Zhang,Guoyin Liu,Yan Chen,Lan-Zhu Li,Raphael N. Alolga,Gaoxiang Ma,Russel J. Reiter,Jia Li,Haitao Shi Food Funct. 2020 11 8788
-
Yonghui Dong,Asaph Aharoni Nat. Prod. Rep. 2022 39 1510
499-04-7 (Arecaidine) 関連製品
- 498-96-4(Guvacine)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
推奨される供給者
atkchemica
(CAS:499-04-7)Arecaidine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:499-04-7)Arecaidine

清らかである:99%/99%
はかる:25mg/50mg
価格 ($):169.0/288.0